1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine
Description
1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine is a synthetic organic compound featuring a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group and a piperidine moiety linked via a pentyl chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, anticancer, and antimicrobial activities . The 3,4,5-trimethoxyphenyl substituent may enhance binding affinity to biological targets due to its electron-rich aromatic system, which can participate in π-π stacking or hydrophobic interactions .
Properties
CAS No. |
83409-03-4 |
|---|---|
Molecular Formula |
C28H35N3O5 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(4-methyl-1-oxo-1-piperidin-1-ylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C28H35N3O5/c1-18(2)15-22(28(33)30-13-9-6-10-14-30)31-26(29-21-12-8-7-11-20(21)27(31)32)19-16-23(34-3)25(36-5)24(17-19)35-4/h7-8,11-12,16-18,22H,6,9-10,13-15H2,1-5H3 |
InChI Key |
FKMBXCMXAWKJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing key differences in structure, substituents, and inferred biological implications.
Key Observations:
Core Structure Variations: The target compound’s quinazolinone core is shared with 4r and the morpholine derivative . Quinazolinones are associated with kinase inhibition, while benzooxazinones (as in 4r) may target hormone receptors due to their phytoestrogen hybrid design . The benzamide derivative () replaces quinazolinone with a benzamide, likely shifting activity toward protease or topoisomerase inhibition .
Substituent Effects: Piperidine vs. 3,4,5-Trimethoxyphenyl Group: Common in all analogs, this group’s electron-donating methoxy residues likely enhance binding to hydrophobic enzyme pockets or DNA (e.g., tubulin in anticancer agents) .
Chain Modifications :
- The pentyl chain in the target compound and 4r introduces flexibility, possibly optimizing binding to elongated active sites. In contrast, the adamantane-containing analog () uses a rigid adamantane group to boost lipophilicity and CNS penetration .
Pharmacokinetic Considerations: The morpholine derivative () may exhibit better aqueous solubility than the piperidine-containing target compound, reducing toxicity risks. However, the piperidine’s basicity could prolong half-life in plasma .
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